molecular formula C30H36N4O12 B14387374 1,4-Bis(2-pyridin-2-ylethyl)piperazine;but-2-enedioic acid CAS No. 90125-84-1

1,4-Bis(2-pyridin-2-ylethyl)piperazine;but-2-enedioic acid

Cat. No.: B14387374
CAS No.: 90125-84-1
M. Wt: 644.6 g/mol
InChI Key: PUWIPWBVNUVXQO-UHFFFAOYSA-N
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Description

1,4-Bis(2-pyridin-2-ylethyl)piperazine;but-2-enedioic acid is a complex organic compound that features a piperazine ring substituted with pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-pyridin-2-ylethyl)piperazine typically involves the reaction of piperazine with 2-bromopyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms in the piperazine ring attack the electrophilic carbon atoms in the 2-bromopyridine, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-pyridin-2-ylethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(2-pyridin-2-ylethyl)piperazine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-pyridin-2-ylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities. Additionally, its interaction with biological membranes and proteins can influence cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridinyl)piperazine: A simpler derivative with similar biological activities.

    1,4-Bis(2-(2-pyridinyl)ethyl)piperazine: A closely related compound with slight structural differences.

    1,4-Bis(2-(6-chloro-2-pyridinyl)carbonyl)piperazine: A chlorinated derivative with distinct chemical properties.

Uniqueness

1,4-Bis(2-pyridin-2-ylethyl)piperazine stands out due to its unique combination of pyridinyl and piperazine moieties, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

90125-84-1

Molecular Formula

C30H36N4O12

Molecular Weight

644.6 g/mol

IUPAC Name

1,4-bis(2-pyridin-2-ylethyl)piperazine;but-2-enedioic acid

InChI

InChI=1S/C18H24N4.3C4H4O4/c1-3-9-19-17(5-1)7-11-21-13-15-22(16-14-21)12-8-18-6-2-4-10-20-18;3*5-3(6)1-2-4(7)8/h1-6,9-10H,7-8,11-16H2;3*1-2H,(H,5,6)(H,7,8)

InChI Key

PUWIPWBVNUVXQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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